molecular formula C10H16ClNS B13226287 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

Cat. No.: B13226287
M. Wt: 217.76 g/mol
InChI Key: ZTHQUFKEVRXNGY-UHFFFAOYSA-N
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Description

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 5-methylthiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 5-methylthiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. Purification steps such as crystallization and recrystallization are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticonvulsant and antinociceptive properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of voltage-gated sodium and calcium channels, which play a crucial role in neuronal signaling. This modulation can lead to anticonvulsant and antinociceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate ion channels sets it apart from other similar compounds .

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

3-[(5-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-8-2-3-10(12-8)6-9-4-5-11-7-9;/h2-3,9,11H,4-7H2,1H3;1H

InChI Key

ZTHQUFKEVRXNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CC2CCNC2.Cl

Origin of Product

United States

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